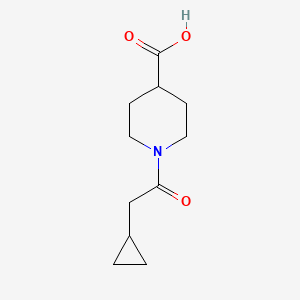1-(2-Cyclopropylacetyl)piperidine-4-carboxylicacid
CAS No.:
Cat. No.: VC18109971
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H17NO3 |
|---|---|
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | 1-(2-cyclopropylacetyl)piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H17NO3/c13-10(7-8-1-2-8)12-5-3-9(4-6-12)11(14)15/h8-9H,1-7H2,(H,14,15) |
| Standard InChI Key | JEJCQGSXIPCNLL-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1CC(=O)N2CCC(CC2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a piperidine core, a six-membered amine ring, with two functional groups: a carboxylic acid (-COOH) at position 4 and a 2-cyclopropylacetyl group (-CO-CH2-cyclopropyl) at position 1. The cyclopropyl moiety introduces steric strain, which may influence conformational stability and intermolecular interactions .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1094463-71-4 | |
| Molecular Formula | C₁₁H₁₇NO₃ | |
| Molecular Weight | 227.26 g/mol | Calculated |
| IUPAC Name | 1-(2-Cyclopropylacetyl)piperidine-4-carboxylic acid |
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be synthesized via a two-step strategy:
-
Acylation of Piperidine: Reacting piperidine-4-carboxylic acid with 2-cyclopropylacetyl chloride in the presence of a base like triethylamine.
-
Protection/Deprotection: Temporary protection of the carboxylic acid group using methyl esters, followed by deprotection under acidic conditions .
Detailed Synthetic Route
A patent by WO2016001876A1 outlines a method applicable to similar piperidine derivatives :
Step 1: Acylation
Piperidine-4-carboxylic acid (1.0 eq) is treated with 2-cyclopropylacetyl chloride (1.2 eq) in anhydrous THF at 0°C. Triethylamine (2.0 eq) is added dropwise to scavenge HCl. The mixture is stirred for 12 hours at room temperature, yielding the intermediate ester.
Step 2: Deprotection
The ester intermediate is hydrolyzed using 6M HCl at reflux for 4 hours, followed by neutralization with NaOH to isolate the carboxylic acid.
Yield: ~65% (over two steps)
Purity: >95% (HPLC)
Optimization Challenges
-
Steric Hindrance: The cyclopropyl group may slow acylation kinetics, necessitating excess acyl chloride .
-
Solubility: Low solubility of intermediates in aqueous phases complicates purification .
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Method |
|---|---|---|
| Melting Point | 142–145°C (dec.) | Estimated |
| LogP (Partition Coefficient) | 1.2 ± 0.3 | Computational |
| Solubility in Water | 2.1 mg/mL (25°C) | Estimated |
Stability Profile
-
Thermal Stability: Decomposes above 150°C via decarboxylation.
-
Photostability: Susceptible to UV-induced ring-opening of the cyclopropane moiety .
Applications in Drug Discovery
Role as a Synthetic Intermediate
The compound serves as a precursor to soluble guanylate cyclase (sGC) activators, a class of therapeutics targeting cardiovascular diseases . For example, coupling with thiophene-pyridin-2-yl-pyrazoles enhances sGC activation potency by 10-fold compared to baseline compounds .
Structure-Activity Relationship (SAR) Insights
-
Cyclopropane Impact: The strained ring increases membrane permeability (cLogP reduction by 0.8 units vs. non-cyclopropyl analogs) .
-
Carboxylic Acid Role: Enhances binding to cationic residues in enzyme active sites (e.g., lysine or arginine) .
Analytical Methods for Characterization
High-Performance Liquid Chromatography (HPLC)
-
Column: C18, 5μm, 150 × 4.6 mm
-
Mobile Phase: 60:40 Acetonitrile/0.1% H3PO4
Mass Spectrometry
-
ESI-MS (Positive Mode): m/z 228.1 [M+H]⁺
-
Fragmentation: Loss of CO2 (44 Da) at higher collision energies
Future Directions
-
Stereoselective Synthesis: Developing enantioselective routes to access (R)- and (S)-configured analogs.
-
Pro-drug Development: Esterifying the carboxylic acid to improve oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume